Trachycladindole A

Descripción

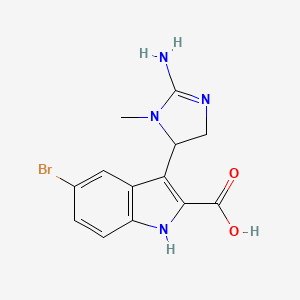

Trachycladindole A is a bis-indole alkaloid isolated from marine sponges of the genus Trachycladus. Its structure features a fused indole-pyrrolidine core with bromination at specific positions, a hallmark of marine-derived indole alkaloids that often correlate with bioactivity . The compound is biosynthesized from tryptophan via a five-step pathway involving enzymatic halogenation and cyclization, as proposed in Hentz’s doctoral thesis (2014) . While its exact biological role remains under investigation, preliminary studies suggest cytotoxic and antimicrobial properties, aligning with the ecological defense mechanisms common in marine sponges .

Propiedades

Fórmula molecular |

C13H13BrN4O2 |

|---|---|

Peso molecular |

337.17 g/mol |

Nombre IUPAC |

3-(2-amino-3-methyl-4,5-dihydroimidazol-4-yl)-5-bromo-1H-indole-2-carboxylic acid |

InChI |

InChI=1S/C13H13BrN4O2/c1-18-9(5-16-13(18)15)10-7-4-6(14)2-3-8(7)17-11(10)12(19)20/h2-4,9,17H,5H2,1H3,(H2,15,16)(H,19,20) |

Clave InChI |

JZNQLGPSTAINNK-UHFFFAOYSA-N |

SMILES canónico |

CN1C(CN=C1N)C2=C(NC3=C2C=C(C=C3)Br)C(=O)O |

Sinónimos |

trachycladindole A |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Comparison

Trachycladindole A belongs to a broader class of indole-derived marine natural products, sharing structural motifs with aplysinopsins, meridianins, and related derivatives. Key distinctions include:

| Compound | Core Structure | Halogenation | Substituents | Source |

|---|---|---|---|---|

| This compound | Bis-indole | Brominated | Pyrrolidine ring | Marine sponges |

| Aplysinopsins | Tryptophan-derived | Variable | Imidazoline or thiazine moieties | Marine tunicates |

| Meridianins | Mono-indole | Brominated | Pyrimidine or pyridine groups | Antarctic ascidians |

This compound’s brominated bis-indole scaffold contrasts with aplysinopsins’ simpler tryptophan-derived structures and meridianins’ mono-indole frameworks fused with nitrogen heterocycles .

Bioactivity Profiles

- This compound: Exhibits moderate cytotoxicity against human carcinoma cell lines (IC₅₀: ~10–20 µM) and antimicrobial activity against Staphylococcus aureus .

- Aplysinopsins: Known for antimalarial (IC₅₀: 1–5 µM) and antifungal activities, attributed to their imidazoline moieties .

- Meridianins : Potent kinase inhibitors (IC₅₀: <1 µM) with applications in neurodegenerative disease research .

Q & A

Q. How is Trachycladindole A identified and characterized in marine natural product research?

this compound is identified using nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray crystallography to resolve its planar and stereochemical structure. For marine samples, purification involves bioassay-guided fractionation combined with LC-MS dereplication to avoid redundant isolation. Structural ambiguity in complex indole alkaloids like this compound often requires comparative analysis with synthetic analogs or computational NMR chemical shift prediction tools (e.g., DFT calculations) .

Q. What experimental frameworks are recommended for initial synthesis of this compound?

Initial synthetic efforts should focus on biomimetic strategies inspired by its proposed biosynthesis. A hypothetical pathway starts with tryptophan (precursor), followed by oxidative dimerization, cyclization, and functional group modifications. Key steps include regioselective indole coupling (e.g., via Pd-catalyzed cross-coupling) and stereochemical control using chiral auxiliaries or asymmetric catalysis. Pilot reactions should be monitored by TLC and HPLC-MS to track intermediate formation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation of this compound analogs?

Contradictions between predicted and observed spectral data (e.g., NOESY correlations vs. computed 3D structures) require iterative validation:

- Step 1: Re-examine sample purity via HPLC-UV/HRMS.

- Step 2: Perform advanced NMR experiments (e.g., 1D selective NOE, J-resolved spectroscopy).

- Step 3: Compare experimental data with computational models (molecular dynamics simulations or density functional theory). Discrepancies may indicate dynamic conformational equilibria or crystallographic packing effects .

Q. What methodological approaches validate the bioactivity of this compound in preclinical studies?

Q. How can synthetic yield of this compound be optimized while maintaining stereochemical fidelity?

Optimization strategies include:

- Catalysis: Screen Pd-, Cu-, or enzyme-catalyzed systems for key bond-forming steps.

- Solvent/Additive Screening: Use DoE (Design of Experiments) to identify optimal polar aprotic solvents (e.g., DMF/THF) and additives (e.g., molecular sieves for dehydration).

- Kinetic Control: Adjust temperature and reaction time to favor kinetic over thermodynamic products. Monitor enantiomeric excess via chiral HPLC and correlate with catalytic conditions .

Q. What strategies address stereochemical ambiguities in this compound derivatives?

- Chiral Resolution: Use chiral stationary phases (e.g., Chiralpak IA/IB) for HPLC separation of diastereomers.

- Stereochemical Probes: Synthesize isotopically labeled analogs (e.g., 13C-labeled) to clarify NOE-derived spatial relationships.

- X-ray Free-Electron Laser (XFEL): Resolve dynamic or disordered crystal structures at atomic resolution .

Data Analysis & Reporting

Q. How should researchers present contradictory bioactivity data in this compound studies?

Contradictions (e.g., varying IC50 values across cell lines) must be contextualized with:

Q. What frameworks ensure rigorous interpretation of this compound’s ecological roles in marine systems?

Field studies should integrate:

- Metabolomic Profiling: Correlate this compound concentrations with microbial symbiont abundance (16S rRNA sequencing).

- Ecological Assays: Test antifouling or predator-deterrent effects using in situ colonization experiments.

- Data Triangulation: Combine LC-MS/MS, imaging (e.g., DESI-MS), and behavioral assays to validate ecological hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.